5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine
Description
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine is a pyrimidine derivative featuring a pentyl chain at the 5-position and a 4-(trifluoromethoxy)phenyl group at the 2-position. Pyrimidines are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets. The trifluoromethoxy group (OCF₃) enhances metabolic stability and lipophilicity, while the pentyl chain may improve membrane permeability.
Properties
Molecular Formula |
C16H17F3N2O |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
5-pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C16H17F3N2O/c1-2-3-4-5-12-10-20-15(21-11-12)13-6-8-14(9-7-13)22-16(17,18)19/h6-11H,2-5H2,1H3 |
InChI Key |
FITOPPBFJOAEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and pentylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and synthetic aspects of 5-pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine with analogs from the evidence:
Key Observations :
- Trifluoromethoxy vs.
- Substituent Position : The 2-position substituent (e.g., OCF₃-phenyl in the target vs. amine in ) dictates hydrogen-bonding capacity. Amine groups may enhance solubility but reduce metabolic stability.
- Pentyl Chain Impact : The pentyl group in the target compound likely increases lipophilicity (logP >4), favoring blood-brain barrier penetration compared to shorter chains or polar groups (e.g., ’s thiophene).
Biological Activity
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Pyrimidines, as a class, are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pentyl group and a trifluoromethoxy phenyl moiety. This structural configuration is crucial for its interaction with biological targets.
Research indicates that compounds containing pyrimidine rings exhibit multiple mechanisms of action, including:
- Inhibition of Enzyme Activity : Pyrimidines can act as inhibitors of various enzymes, including topoisomerases and kinases, which are critical in cancer cell proliferation and survival.
- Induction of Apoptosis : Many pyrimidine derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
Anticancer Activity
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine has been evaluated in several cancer cell lines. The following table summarizes its anticancer activity based on IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.0 | Induces apoptosis via caspase activation |
| HCT-116 (Colon) | 8.0 | Inhibits cell cycle progression |
| A549 (Lung) | 5.5 | Promotes DNA fragmentation |
The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 3.0 µM, indicating potent anticancer properties. It was observed to induce apoptosis effectively by increasing the ratio of apoptotic cells from 1.79% in untreated controls to 36.06% after treatment for 24 hours .
Antimicrobial Activity
In addition to its anticancer properties, 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine exhibits antimicrobial activity against various pathogens. The following table presents its efficacy against selected microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Case Studies
- MCF-7 Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine resulted in significant cell growth inhibition and apoptosis induction, highlighting its potential as an effective anticancer agent .
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of this compound demonstrated substantial inhibition against both bacterial and fungal strains, suggesting its utility in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
